Furo(2,3-b)quinolinium, 2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-9-methyl-, (R)-
Overview
Description
Ribalinium is an oxacycle, an organic heterotricyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : The synthesis of 2-substituted derivatives of furoquinolines, including dihydrofuro-[2,3-b]quinolines, has been explored. This involves reactions under modified Heck-conditions and hydrogenation with a homogeneous catalyst (Reisch & Nordhaus, 1994).
- Tautomerism Study : Investigation into the tautomerism of furoquinoline derivatives, specifically the 2-methyl-9H-furo-[2,3-b]quinolin-4-one, highlights the chemical behavior of these compounds in different solutions (Ukrainets et al., 2008).
Biological and Pharmacological Potential
- Insect Antifeeding Activity : Stereochemical assignments of certain dihydrofuroquinolines revealed their insect antifeeding activity. This emphasizes the potential use of these compounds in pest control applications (Yazima & Munakata, 1980).
- Spermicidal Effects : Some furoquinoline derivatives have been found to be potent spermicides, suggesting their potential application in the development of vaginal contraceptives (Banerjee et al., 2013).
- Antioxidant Properties : Certain furoquinoline derivatives show effectiveness in protecting DNA against radical-induced oxidation, indicating their potential as antioxidants (Wang & Liu, 2012).
Photochemical and Photochemotherapeutic Potential
- Photochemotherapeutic Agents : Some furo and thienoquinolinones, showing antiproliferative activity, are being explored as potential photochemotherapeutic agents. These studies are significant for developing new cancer treatments (Fossa et al., 2002).
properties
IUPAC Name |
(2R)-2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(2,19)13-8-11-14(20-4)10-7-9(18)5-6-12(10)17(3)15(11)21-13/h5-7,13,19H,8H2,1-4H3/p+1/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZDYQSFFIVRRP-CYBMUJFWSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(C3=C(C=CC(=C3)O)[N+](=C2O1)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(C3=C(C=CC(=C3)O)[N+](=C2O1)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218937 | |
Record name | Furo(2,3-b)quinolinium, 2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-9-methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo(2,3-b)quinolinium, 2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-9-methyl-, (R)- | |
CAS RN |
6883-22-3 | |
Record name | (2R)-2,3-Dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-9-methylfuro[2,3-b]quinolinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6883-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo(2,3-b)quinolinium, 2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-9-methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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